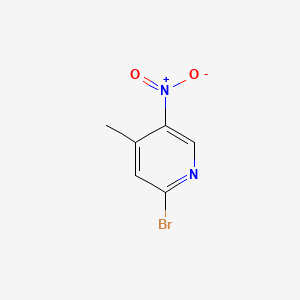

2-Bromo-4-methyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives as Core Scaffolds in Modern Chemical Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental to modern chemical synthesis. numberanalytics.comglobalresearchonline.net The pyridine ring is a common structural motif found in numerous natural products, pharmaceuticals, and functional materials. numberanalytics.comacs.org Its presence is crucial in many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comwisdomlib.org The unique electronic properties and versatility of pyridine derivatives in various chemical reactions contribute to their widespread use in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.comwisdomlib.org

The synthesis of pyridine derivatives has a rich history, with numerous methods developed to construct and functionalize this important heterocyclic system. numberanalytics.comyufengchemicals.com These methods range from classical condensation and cyclization reactions to modern transition metal-catalyzed cross-coupling reactions. numberanalytics.comacs.org The ability to introduce a wide variety of substituents onto the pyridine ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. yufengchemicals.com

Positional Isomerism and Substituent Effects in Nitropyridine Chemistry

The reactivity and properties of nitropyridines are highly dependent on the position of the nitro group and other substituents on the pyridine ring. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, affecting its susceptibility to both electrophilic and nucleophilic attack. smolecule.com

For instance, the introduction of a nitro group into the pyridine ring facilitates its functionalization in various ways. nih.gov The position of the nitro group can direct incoming reagents to specific positions on the ring. Moreover, the interplay between the nitro group and other substituents, such as halogens or alkyl groups, can lead to complex reactivity patterns. nih.govrsc.org Understanding these substituent effects is crucial for designing synthetic routes to specifically substituted pyridine derivatives. rsc.org

Contextualization of 2-Bromo-4-methyl-5-nitropyridine within Electrophilic and Nucleophilic Reactivity Paradigms

This compound is a prime example of a halogenated nitropyridine that exhibits a rich and predictable reactivity profile. The presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position creates a unique electronic environment within the pyridine ring.

The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. smolecule.com The bromine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is often exploited in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The compound can also undergo reduction of the nitro group to an amino group, providing a handle for further functionalization. The specific substitution pattern of this compound, therefore, allows for a diverse range of chemical transformations, making it a valuable and versatile intermediate in organic synthesis.

Overview of Research Directions and Key Scholarly Contributions

Research involving this compound and related halogenated nitropyridines is focused on several key areas. A primary direction is their use as building blocks in the synthesis of biologically active molecules. globalresearchonline.netwisdomlib.org For example, this compound can be used to prepare GPR receptor agonists. guidechem.com

Key scholarly contributions have focused on developing efficient synthetic routes to these compounds and exploring their reactivity in a variety of chemical transformations. For instance, methods for the synthesis of this compound from 4-methyl-2-aminopyridine have been reported. guidechem.com Furthermore, its utility has been demonstrated in the preparation of more complex heterocyclic systems. rsc.org The study of nucleophilic substitution reactions on related nitropyridine systems has also provided valuable insights into their reactivity. nih.govclockss.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23056-47-5 | sigmaaldrich.com |

| Molecular Formula | C6H5BrN2O2 | sigmaaldrich.com |

| Molecular Weight | 219.02 g/mol | sigmaaldrich.com |

| Melting Point | 64-66 °C | sigmaaldrich.com |

| Boiling Point | 294.2 °C at 760 mmHg | sigmaaldrich.com |

| Appearance | White to Yellow to Green powder to crystal | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYUAHGEDKTDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323367 | |

| Record name | 2-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-47-5 | |

| Record name | 2-Bromo-4-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 4 Methyl 5 Nitropyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a good leaving group (bromide) and a strong electron-withdrawing group (nitro). The primary mechanism for substitution is the nucleophilic aromatic substitution (SₙAr) pathway. This two-step process involves the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide leaving group to restore aromaticity. wikipedia.org

The bromine atom at the C-2 position of 2-Bromo-4-methyl-5-nitropyridine is the primary site for nucleophilic attack. The position is activated because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen atom. wikipedia.orgresearchgate.net This allows for the displacement of the bromide by a wide range of nucleophiles.

Amines: Nitrogen nucleophiles, such as primary and secondary amines, react readily with activated halopyridines to form the corresponding aminopyridines. These reactions are fundamental in the synthesis of various biologically active compounds and are typically carried out by heating the reactants, often in the presence of a base. youtube.com

Thiols: Sulfur nucleophiles, particularly anionic thiolates (RS⁻), are potent nucleophiles that react efficiently with substrates like this compound to yield 2-thioether-substituted pyridines. Studies on related nitropyridines have shown that these reactions proceed smoothly, often under mild conditions. nih.govfrontiersin.org

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can also displace the bromide. Reactions with alkoxides, such as sodium methoxide, lead to the formation of 2-alkoxy-pyridines. bldpharm.com These reactions are crucial for introducing ether linkages onto the pyridine scaffold.

The table below summarizes the expected outcomes of these nucleophilic substitution reactions.

| Nucleophile Type | Example Nucleophile | Reagent Example | Expected Product Structure |

| Amine (Primary) | R-NH₂ | Benzylamine | 2-(Benzylamino)-4-methyl-5-nitropyridine |

| Amine (Secondary) | R₂NH | Piperidine | 2-(Piperidin-1-yl)-4-methyl-5-nitropyridine |

| Thiol | R-SH | Thiophenol | 4-Methyl-5-nitro-2-(phenylthio)pyridine |

| Oxygen Nucleophile | R-OH | Sodium Methoxide | 2-Methoxy-4-methyl-5-nitropyridine |

The reactivity of the pyridine ring in SₙAr reactions is profoundly influenced by its substituents. The ring nitrogen itself acts as an electron-withdrawing group, reducing the electron density on the ring carbons and making them more electrophilic. wikipedia.org This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its presence further depletes the pyridine ring of electron density, thereby increasing the rate of nucleophilic attack. wikipedia.org This activation is achieved through two main effects:

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, which is a powerful stabilizing effect.

While direct substitution of the leaving group is the most common outcome, unexpected rearrangements can sometimes occur. Research on the related isomer, 3-bromo-4-nitropyridine, has documented an unusual nitro-group migration during reactions with amines in polar aprotic solvents. clockss.org Instead of only the expected 3-amino-4-nitropyridine, a significant amount of 4-amino-3-nitropyridine (B158700) was formed, indicating that the nitro group had migrated from the C-4 to the C-3 position. clockss.org

Similar migrations have been observed in other heterocyclic systems. researchgate.net The proposed mechanisms for these migrations can be complex, but they highlight the potential for the nitro group to be more than a simple activating group. Although a nitro-group migration has not been explicitly reported for this compound, its possibility should be considered, especially when designing syntheses under conditions known to favor such rearrangements (e.g., specific amine nucleophiles, bases, and polar aprotic solvents). clockss.org The high migratory aptitude of the nitro group has also been noted in other reaction types, such as those catalyzed by transition metals. nih.gov

The solvent plays a critical role in the kinetics and mechanism of SₙAr reactions. The choice of solvent can dramatically alter reaction rates by orders of magnitude and can even influence the product distribution. nih.govrsc.org

The formation of the charged Meisenheimer complex is often the rate-determining step. Solvents that can stabilize this intermediate without deactivating the nucleophile will accelerate the reaction.

| Solvent Type | Examples | Effect on SₙAr Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Greatly Accelerates | Poorly solvates the anionic nucleophile, leaving it highly reactive. Effectively solvates the counter-ion (e.g., K⁺) and the charged Meisenheimer complex, stabilizing the transition state. clockss.orgnih.gov |

| Polar Protic | Water, Methanol (B129727), Ethanol | Slows | Strongly solvates the nucleophile through hydrogen bonding, lowering its energy and nucleophilicity. This stabilization of the reactant starting material increases the activation energy. nih.gov |

| Nonpolar | Toluene, Hexane | Very Slow / No Reaction | Reactants often have poor solubility. The solvent cannot effectively stabilize the charged Meisenheimer intermediate, leading to a very high activation energy. acsgcipr.org |

Studies have shown that in mixtures of protic and aprotic solvents, the reaction rate can be finely tuned. For instance, increasing the proportion of DMSO in a methanol-DMSO mixture typically leads to a dramatic increase in the reaction rate for SₙAr reactions involving amines. nih.gov Furthermore, the solvent can influence the reaction pathway, with phenomena like nitro-group migration being observed specifically in polar aprotic solvents. clockss.org

Reduction Chemistry of the Nitro Functionality

The nitro group is not only a powerful activating group but also a versatile functional group that can be transformed into other functionalities, most commonly an amino group.

The selective reduction of the 5-nitro group in this compound to form 2-Bromo-4-methyl-5-aminopyridine is a key transformation. This requires a reducing agent that will chemoselectively reduce the nitro group without affecting the pyridine ring or the carbon-bromine bond. Cleavage of the C-Br bond via hydrogenolysis is a potential side reaction with some methods. masterorganicchemistry.com

Common methods for aromatic nitro group reduction include:

Catalytic Hydrogenation: This method involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are highly effective. masterorganicchemistry.comgoogle.com However, care must be taken as prolonged reaction times or aggressive conditions can lead to the reductive cleavage (hydrogenolysis) of the C-Br bond. The use of methanol as a solvent is common for this transformation. google.com

Metal-Acid Systems: A classic and often more chemoselective method for reducing nitro groups in the presence of halides is the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). masterorganicchemistry.com These conditions are generally less likely to cause hydrodehalogenation.

The table below outlines common reagents for this selective reduction.

| Reagent(s) | Solvent(s) | Key Considerations |

| H₂, Pd/C | Methanol, Ethanol | Highly efficient, but risk of C-Br hydrogenolysis. Requires careful monitoring. google.com |

| Iron (Fe), HCl / Acetic Acid | Water, Ethanol | Generally good chemoselectivity for nitro group reduction over C-Br bond. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | A mild and effective reagent for selective nitro reduction. |

Implications of Nitro Reduction for Subsequent Functionalization

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This fundamentally alters the molecule's reactivity and provides a gateway for a variety of subsequent functionalization reactions. The resulting 5-amino-2-bromo-4-methylpyridine is a key intermediate for introducing new functionalities.

Commonly employed methods for the reduction of aromatic nitro groups are broadly applicable here. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel, and chemical reduction using metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) also offers a mild and selective method for this reduction. commonorganicchemistry.com The choice of reductant is crucial to avoid unwanted side reactions, particularly the reduction of the bromo substituent. For instance, Raney Nickel is often preferred over Pd/C when dehalogenation is a concern. commonorganicchemistry.com

Once the amino group is installed, it can be diazotized and converted into a range of other functional groups. More commonly, it serves as a nucleophile or directs further substitutions. For example, the amine can be acylated, alkylated, or used as a directing group in subsequent electrophilic aromatic substitution reactions, although the pyridine ring's inherent electron deficiency must be considered. masterorganicchemistry.comnih.gov This two-step process of nitro reduction followed by amine functionalization is a cornerstone in the synthesis of complex pyridine-based molecules, including those with biological activity. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Characteristics |

|---|---|---|

| H₂/Pd-C | Catalytic | Highly efficient, but can also reduce other functional groups like alkenes and can cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic | Effective for nitro reduction; often used when trying to preserve halogen substituents. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Acidic | A classic, mild, and cost-effective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| SnCl₂ | Acidic/Neutral | Provides a mild method for chemoselective reduction of nitro groups. commonorganicchemistry.com |

| Na₂S₂O₄ | Neutral/Basic | Sodium dithionite (B78146) can be used for the reduction of nitro groups to amines. nbinno.com |

Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C-2 position of the pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. wikipedia.org This strategic placement allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular elaboration. The electron-deficient nature of the nitropyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. nobelprize.orgfiveable.me

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Sonogashira) for Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are among the most important methods for C-C bond formation, and this compound is a suitable substrate for these transformations. fiveable.melibretexts.org

The Suzuki reaction couples the bromo-pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its tolerance of a wide range of functional groups and generally good yields. nih.gov For this compound, a Suzuki coupling would involve the reaction with an arylboronic acid to introduce an aryl group at the 2-position, a process known as arylation. nbinno.comresearchgate.net The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgwikipedia.org

The Sonogashira reaction is another key palladium-catalyzed process that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction typically requires a copper(I) co-catalyst in addition to the palladium catalyst and an amine base. organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would result in the formation of a 2-alkynyl-4-methyl-5-nitropyridine. This alkynylation introduces a valuable sp-hybridized carbon, which can serve as a building block for further synthetic elaborations. researchgate.netscirp.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Product Type | Key Reagents |

|---|---|---|---|

| Suzuki Coupling | This compound + R-B(OH)₂ | 2-Aryl/Vinyl-4-methyl-5-nitropyridine | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃) wikipedia.orgnih.gov |

| Sonogashira Coupling | This compound + R-C≡CH | 2-Alkynyl-4-methyl-5-nitropyridine | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) organic-chemistry.orgscirp.org |

Utility in the Formation of Biaryl and Heterobiaryl Systems

The Suzuki reaction is particularly instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials. nih.govresearchgate.net By coupling this compound with various arylboronic or heteroarylboronic acids, a diverse library of 2-aryl- and 2-heteroaryl-4-methyl-5-nitropyridines can be constructed.

This approach offers a direct and modular route to complex molecular architectures. For instance, reacting the title compound with phenylboronic acid would yield 2-phenyl-4-methyl-5-nitropyridine, a simple biaryl system. Using a thiopheneboronic acid or a pyridineboronic acid would generate the corresponding heterobiaryl compounds. researchgate.net The versatility of the Suzuki coupling allows for the introduction of a wide array of substituents on the second aryl or heteroaryl ring, enabling fine-tuning of the final product's electronic and steric properties. mdpi.com The synthesis of 2-aryl-substituted pyridines is of significant interest due to their applications in creating functional materials and bioactive compounds. researchgate.net

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group is strongly redox-active and its chemistry is central to the functionality of many nitroaromatic compounds. wikipedia.orgnih.gov The electron-withdrawing nature of the nitro group facilitates its reduction. mdpi.com The redox potential of a nitroaromatic compound is a key parameter in understanding its reactivity, with higher redox potentials generally correlating with greater ease of reduction. nih.govacs.org

The reduction of the nitro group can proceed in a stepwise manner. A one-electron reduction generates a nitro radical anion (ArNO₂⁻•). nih.govmdpi.com This intermediate can be a key player in various chemical and biological processes. Further reduction can lead to the nitroso (Ar-N=O) and hydroxylamino (Ar-NHOH) derivatives, before the final six-electron reduction to the corresponding amine (Ar-NH₂). nih.gov

Electrochemical methods provide a controlled way to study and perform these reductions, often allowing for the selective formation of intermediates by carefully controlling the electrode potential. nih.govrsc.orgrsc.org For instance, electrochemical reduction has been used to convert nitroaromatics to hydroxylamines or amines. nih.gov The specific products obtained can depend on factors like the pH of the medium and the electrode material. mdma.ch This controlled redox chemistry is not only fundamental to understanding the compound's reactivity but also offers alternative synthetic routes to its reduced derivatives, complementing traditional chemical methods. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of 2-Bromo-4-methyl-5-nitropyridine involves the optimization of its molecular geometry to determine the most stable three-dimensional arrangement of its atoms. This is typically achieved using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds.

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule on its potential energy surface. For this compound, the pyridine (B92270) ring is expected to be largely planar, with the bromine atom, methyl group, and nitro group attached. The orientation of the nitro group relative to the pyridine ring is a key conformational feature. Theoretical studies on related nitropyridines have investigated the torsional potential of the C-NO2 bond to understand the rotational barrier and the most stable conformation. nih.gov In the case of this compound, steric hindrance between the nitro group and the adjacent methyl group could influence this orientation.

Table 1: Predicted Optimized Geometrical Parameters for a Structurally Similar Compound (2-Amino-3-bromo-5-nitropyridine) nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.889 | C-C-Br | 119.5 |

| C-N (nitro) | 1.478 | C-C-N (nitro) | 118.7 |

| N-O | 1.225 | O-N-O | 124.3 |

| C-C (ring) | 1.385 - 1.401 | C-N-C (ring) | 117.2 |

| C-N (ring) | 1.334 - 1.371 |

Note: This data is for an analogous compound and serves as an illustrative example of the types of parameters obtained from DFT calculations.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Potential Energy Distribution (PED) analysis is a crucial component of interpreting the vibrational spectra. PED assigns each calculated vibrational mode to specific internal coordinates (e.g., stretching, bending, or torsion of bonds), providing a detailed understanding of the molecular motions associated with each spectral peak. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group and the pyridine ring, the C-Br stretching, the symmetric and asymmetric stretching of the NO2 group, and various in-plane and out-of-plane bending and ring deformation modes. A computational study on 2-Amino-3-bromo-5-nitropyridine successfully assigned the vibrational modes using PED, providing a framework for what would be expected for the title compound. nih.gov

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and polarizability. niscpr.res.in A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which have lone pair electrons. The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring. The presence of the electron-donating methyl group and the electron-withdrawing nitro and bromo groups will significantly influence the energies of these orbitals. In a related study on 2-Amino-3-bromo-5-nitropyridine, the HOMO-LUMO gap was calculated to be a key indicator of its biological activity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Compound (2-Amino-3-bromo-5-nitropyridine) nih.gov

| Parameter | Energy (eV) |

| HOMO | -6.95 |

| LUMO | -2.78 |

| Energy Gap (ΔE) | 4.17 |

Note: This data is for a structurally similar compound and illustrates the typical values obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.de NBO analysis quantifies intramolecular interactions, such as charge transfer and hyperconjugation. These interactions, which represent delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, are crucial for understanding molecular stability.

For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyridine ring, as well as between the sigma bonds of the methyl group and the ring's pi system. The analysis also provides information on the hybridization of atomic orbitals in forming bonds. NBO analysis performed on similar compounds like 2-nitropyridine-N-oxide has revealed the intricate electronic interplay between the nitro group and the heterocyclic ring. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential, indicating sites for nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. niscpr.res.in

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of compounds. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). niscpr.res.inresearchgate.net By comparing the calculated chemical shifts with experimental data, the assignment of NMR signals can be confirmed. For this compound, GIAO calculations would predict the chemical shifts for the protons of the methyl group and the pyridine ring, as well as for the carbon atoms.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The predicted spectrum can be compared with experimental data to understand the electronic transitions occurring within the molecule. For instance, transitions involving the HOMO and LUMO are often the most significant in the UV-Vis spectrum.

Theoretical Studies of Reaction Mechanisms and Transition States

As of the current literature survey, detailed theoretical investigations specifically focused on the reaction mechanisms and transition states of this compound have not been reported. However, the reactivity of related nitroaromatic compounds has been the subject of computational study.

Theoretical studies on similar molecules, such as halonitrobenzenes, suggest that nucleophilic aromatic substitution (SNAr) is a primary reaction pathway. mdpi.com In such reactions, the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack. Computational models, often employing Density Functional Theory (DFT), can elucidate the energetics of these reactions, including the structures of intermediates and transition states. mdpi.com

For a molecule like this compound, theoretical studies would likely focus on:

Nucleophilic Aromatic Substitution (SNAr): Investigating the substitution of the bromine atom by various nucleophiles. DFT calculations could predict the activation energies and reaction enthalpies for these processes, helping to understand the compound's reactivity and potential for creating new derivatives.

Reaction Pathways: Mapping the potential energy surface to identify the most favorable reaction pathways and to characterize the transition state structures. This would involve calculating the geometries and energies of reactants, intermediates, transition states, and products.

Influence of Substituents: Analyzing how the methyl and nitro groups influence the reactivity of the pyridine ring and the C-Br bond. The electronic effects of these substituents play a crucial role in determining the reaction mechanism and regioselectivity.

Although specific data for this compound is not available, the general principles from theoretical studies on other nitro-substituted pyridines and aromatic compounds would be applicable.

Investigation of Non-Linear Optical (NLO) Properties

There are currently no specific published computational studies detailing the non-linear optical (NLO) properties of this compound. However, the NLO properties of various substituted pyridines and other organic molecules containing nitro groups and bromine atoms have been investigated theoretically, providing a framework for understanding the potential NLO characteristics of this compound.

Organic molecules with significant NLO properties often possess a π-conjugated system and a large dipole moment, which can be achieved through the presence of both electron-donating and electron-withdrawing groups. In this compound, the nitro group acts as a strong electron-withdrawing group, which can lead to significant intramolecular charge transfer, a key factor for NLO activity.

Theoretical investigations into the NLO properties of similar molecules typically involve:

Calculation of Polarizability and Hyperpolarizability: Using quantum chemical methods like DFT, researchers can calculate the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the NLO response of a molecule.

Structure-Property Relationships: Studies on related compounds, such as 2-bromo-4-nitroaniline, have shown that the presence of a bromo and a nitro group on an aromatic ring can lead to significant second-harmonic generation (SHG) efficiency, a second-order NLO effect. researchgate.net

Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter. A smaller HOMO-LUMO gap is often associated with higher polarizability and, consequently, a larger NLO response.

While no specific data tables for this compound can be presented, the general findings for related compounds suggest that it may possess NLO properties worthy of investigation. The combination of the pyridine ring, a methyl group (weakly electron-donating), a bromo group, and a strong electron-withdrawing nitro group provides the necessary electronic asymmetry for potential NLO applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Complex Heterocyclic Systems

The electron-deficient nature of the pyridine (B92270) ring, amplified by the electron-withdrawing nitro group, along with the reactive bromo substituent, positions 2-Bromo-4-methyl-5-nitropyridine as a key starting material for a variety of more complex heterocyclic structures.

Intermediate for Azaindole and Azaindazole Frameworks

Azaindole Frameworks: Azaindoles, which are bioisosteres of indoles, are prevalent scaffolds in medicinal chemistry. researchgate.netrsc.org The synthesis of azaindoles often begins with appropriately substituted aminopyridines. organic-chemistry.orgresearchgate.net The reduction of the nitro group in this compound provides the corresponding 5-amino derivative, which is a key intermediate. A common and powerful strategy for constructing the fused pyrrole (B145914) ring of the azaindole system is the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. researchgate.net A documented synthesis of 5-Bromo-7-azaindole starts from the closely related 2-amino-3-methyl-5-bromopyridine, which undergoes oxidation to a nitropyridine intermediate, followed by further steps to form the azaindole ring. chemicalbook.com This highlights a viable synthetic pathway for converting this compound into valuable azaindole structures.

Azaindazole Frameworks: Azaindazoles are another class of heterocyclic compounds with significant biological activity. Their synthesis can also leverage substituted pyridine precursors. Research has shown that 2-Bromo-5-nitro-4-picoline (an alternative name for this compound) can be used to prepare GPR receptor agonists that feature a pyrazolo[3,2-c]pyridine core, which is an isomer of an azaindazole framework. chemicalbook.com This demonstrates the utility of the title compound in accessing these complex fused heterocyclic systems, which are of high interest in drug discovery.

Role in Polymer and Nanomaterial Synthesis

The unique combination of a π-conjugated heterocyclic system with reactive and electronically active functional groups suggests that this compound has significant potential as a building block in materials science, particularly for polymers and nanomaterials with tailored properties.

Monomer or Intermediate in the Development of Conductive Polymers

Conducting polymers are characterized by a conjugated backbone of alternating single and double bonds. wikipedia.org Heterocyclic aromatic compounds like pyridine are common components of such polymers. wikipedia.org While specific research on the polymerization of this compound is not widely reported, its structure suggests potential pathways for incorporation into conductive polymer chains.

The bromo group at the 2-position could be utilized in cross-coupling polymerization reactions, such as Yamamoto or Suzuki polycondensation, to form poly(pyridine) derivatives. Furthermore, the entire molecule could potentially undergo electrochemical polymerization. researchgate.net This process involves the oxidation of the monomer to form radical cations that couple to form a polymer film on an electrode surface. researchgate.netmdpi.com The electronic nature of the pyridine ring, modified by the methyl and nitro substituents, would influence the oxidation potential and the properties of the resulting polymer.

Contribution to Materials with Tuned Electronic and Thermal Properties

Electronic Properties: The strong electron-withdrawing nature of the nitro group, combined with the π-system of the pyridine ring, makes this compound an interesting candidate for creating materials with specific electronic functionalities. Nitropyridine derivatives are known to act as electron acceptors in the formation of charge-transfer (CT) complexes. nih.govscienceopen.com These complexes, formed between an electron donor and an electron acceptor, often exhibit new, low-energy absorption bands and can have unique optical or electrical properties. nih.govjlu.edu.cnrsc.orgmdpi.com By incorporating this compound into larger molecules or polymer systems, it may be possible to create materials with tunable CT characteristics for applications in sensors or nonlinear optics.

Table 2: Potential Materials Science Applications and Relevant Properties

| Application Area | Relevant Functional Groups | Underlying Principle | Potential Property | Ref. |

| Conductive Polymers | Pyridine Ring, Bromo Group | π-Conjugated System, Cross-Coupling Polymerization | Electrical Conductivity | wikipedia.orgresearchgate.net |

| Charge-Transfer Materials | Nitro Group, Pyridine Ring | Electron Acceptor capability | Tunable Optical/Electronic Properties | nih.govscienceopen.com |

| Thermally Stable Materials | Pyridine Ring | Aromatic backbone rigidity | High-temperature resistance | metu.edu.trrsc.org |

Medicinal Chemistry Research and Biological Activity Profiling of Derivatives

Intermediate in Pharmaceutical Agent Development

While the pyridine (B92270) nucleus is a privileged structure in drug design, appearing in numerous therapeutic agents, the direct application of 2-Bromo-4-methyl-5-nitropyridine as a documented intermediate for every major class of inhibitors is not universally established in the available scientific literature. However, its potential as a precursor is evident from the common synthetic strategies employed for building pyridine-based pharmaceuticals. The bromo- and nitro-substituents provide orthogonal chemical handles for derivatization through well-established reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, making it a plausible, if not always documented, building block. wikipedia.orgwikipedia.orglibretexts.org

Synthesis of HIV-1 Integrase Inhibitors

The human immunodeficiency virus (HIV) remains a significant global health challenge, and HIV-1 integrase is a crucial enzyme for the viral replication cycle, making it a prime therapeutic target. researchgate.net Many potent HIV-1 integrase inhibitors incorporate a pyridine core within their structure. researchgate.netnih.gov These inhibitors function by blocking the strand transfer step of viral DNA integration into the host genome. nih.gov

Although specific synthesis routes starting from this compound are not explicitly detailed in recent reviews of pyridine-containing HIV-1 integrase inhibitors, the general synthetic pathways often rely on functionalized pyridine building blocks. researchgate.netnih.gov For instance, the synthesis of various inhibitors involves Negishi coupling of bromo-pyridines or the derivatization of amino-pyridines, functionalities that can be accessed from a bromo-nitropyridine precursor. nih.gov

Table 1: Examples of Pyridine-Containing HIV-1 Integrase Inhibitors

| Compound Class | Key Pyridine Intermediate Example | Therapeutic Target |

|---|---|---|

| Pyridoxine Hydroxamic Acids | 5-Hydroxymethyl Pyridine Derivative | HIV-1 Integrase |

| Pyridine-2-one Derivatives | 5-Bromo-2-methoxypyridine | HIV-1 Integrase |

Discovery of Pan-Pim Inhibitors

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. nih.gov Pan-PIM inhibitors, which target all three isoforms, have shown therapeutic promise. nih.gov The development of small-molecule pan-PIM inhibitors has explored various heterocyclic scaffolds. While the literature describes scaffolds such as 1,2,3-triazolo[4,5-b]pyridines and 2,5-disubstituted-1,3,4-oxadiazoles as effective PIM-1 inhibitors, a direct synthetic lineage from this compound is not specified. nih.govlibretexts.org However, the synthesis of pyridine-based kinase inhibitors frequently utilizes cross-coupling reactions where a bromo-pyridine is a key substrate.

Role in Anti-Thrombolytic Compound Synthesis

The development of anti-thrombotic and anti-platelet agents is critical for preventing and treating cardiovascular diseases. Research in this area has led to the synthesis of compounds that inhibit platelet activation and aggregation. The specific use of this compound as an intermediate in the synthesis of anti-thrombolytic compounds is not detailed in the available literature. Synthetic approaches to related anti-platelet agents often involve building complex heterocyclic systems, where functionalized pyridines could serve as valuable synthons.

Applications in GPR Receptor Agonist Development

G-protein coupled receptors (GPCRs) are a large family of receptors involved in a multitude of physiological processes, making them important drug targets. The orphan receptor GPR88, for example, is implicated in psychiatric disorders. broadinstitute.org The synthesis of agonists for these receptors, such as those for the adenosine A3 receptor, has involved the functionalization of heterocyclic cores, including oxazolo[4,5-b]pyridines. libretexts.org These syntheses rely on the regioselective modification of substituted pyridine N-oxides. libretexts.org A synthetic pathway starting from this compound for a known GPR agonist is not described in the reviewed literature.

Development of Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3) Inhibitors

Nitropyridines are established as valuable and readily available precursors in the synthesis of inhibitors for key cellular kinases like Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3). nih.gov

A number of potent JAK2 inhibitors have been synthesized from nitropyridine precursors. nih.gov In one synthetic approach, 2-chloro-5-methyl-3-nitropyridine is oxidized to a carboxylic acid. The activated chlorine atom is then substituted with secondary amines, and the resulting acid is coupled with aromatic amines to yield the final inhibitors. nih.gov The most potent compounds from a related series showed inhibition of JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov

Similarly, nitropyridines are key intermediates in the synthesis of GSK3 inhibitors. nih.gov A multi-step synthesis demonstrated by Bussiere et al. starts with 2,6-dichloro-3-nitropyridine. nih.gov The synthesis involves sequential Suzuki coupling to introduce an aryl group, substitution with an aminoethylamine fragment, reduction of the nitro group to an amine, and subsequent cyclization and coupling steps to afford the target compounds. nih.gov The most active inhibitor from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC50 of 8 nM against GSK3. nih.gov Another potent nitropyridine-based GSK3 inhibitor, CHIR 98014, has an IC50 value of less than 10 nM and has been shown to effectively reduce tau phosphorylation in neuronal cells. nih.gov

Table 2: Examples of Kinase Inhibitors Derived from Nitropyridine Precursors

| Precursor Example | Target Kinase | Resulting Inhibitor Structure (Example) | Reported Potency (IC50) |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | JAK2 | 8.5–12.2 µM nih.gov | |

| 2,6-Dichloro-3-nitropyridine | GSK3 | 8 nM nih.gov |

Precursors for DNA-Dependent Protein Kinase Inhibitors

Derivatives of this compound are valuable precursors in the synthesis of potent inhibitors of DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents, making it an attractive target for cancer treatment.

The synthesis of DNA-PK inhibitors often involves the construction of complex heterocyclic systems, such as quinolinones and pyridopyrimidinones. The this compound scaffold can be strategically utilized in these syntheses. For instance, the bromine atom at the 2-position can be displaced by various nucleophiles or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce larger aryl or heteroaryl substituents. nih.govnih.gov These substituents are often crucial for binding to the active site of DNA-PK and achieving high inhibitory potency.

While a direct synthesis of a specific DNA-PK inhibitor from this compound is not explicitly detailed in the provided search results, the general synthetic strategies for quinolinone and pyridopyrimidinone-based DNA-PK inhibitors often rely on substituted bromopyridine precursors. nih.govnih.gov The presence of the nitro and methyl groups on the pyridine ring of this compound can influence the electronic properties and steric environment of the resulting inhibitors, potentially modulating their binding affinity and selectivity for DNA-PK.

Synthesis of Insecticides and Antimalarial Agents

The versatile chemical nature of this compound also lends itself to the synthesis of compounds with potential applications as insecticides and antimalarial agents. The pyridine core is a common feature in many agrochemicals and pharmaceuticals.

Insecticides: Pyridine-based compounds are a well-established class of insecticides. The synthesis of novel insecticidal derivatives can be achieved by modifying the this compound core. For instance, the bromine atom can be substituted with various functional groups to generate a library of compounds for screening against different insect species. While specific examples of insecticides synthesized directly from this compound were not found in the provided search results, the general utility of pyridine derivatives in insecticide development is well-documented.

Antimalarial Agents: The quinoline and pyridine ring systems are central to many antimalarial drugs. For example, primaquine and tebuquine are quinoline-based antimalarials. nih.govsemanticscholar.org The synthesis of novel antimalarial agents often involves the construction of such heterocyclic systems. This compound can serve as a building block in the synthesis of quinoline and other heterocyclic structures with potential antimalarial activity. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce side chains known to be important for antimalarial efficacy. While direct synthesis of a known antimalarial from this compound is not explicitly described in the search results, the chemical handles present on this starting material make it a plausible precursor for such compounds.

Contribution to Positron Emission Tomography (PET) Tau Tracers for Alzheimer's Disease

Positron Emission Tomography (PET) is a non-invasive imaging technique that is crucial for the diagnosis and study of neurodegenerative diseases like Alzheimer's disease. A key pathological hallmark of Alzheimer's is the accumulation of aggregated tau protein in the brain. PET tracers that can specifically bind to these tau aggregates are invaluable for early diagnosis and for monitoring disease progression.

Several PET tau tracers have been developed, and their synthesis often involves the use of substituted pyridine precursors. One of the most well-known tau PET tracers is [¹⁸F]T807, also known as Flortaucipir. The synthesis of the precursor for [¹⁸F]T807 involves the use of a bromo-nitropyridine derivative. nih.govnih.gov While the exact isomer used in the initial synthesis of the T807 precursor is not specified as this compound in the provided results, the general synthetic strategy highlights the importance of such substituted pyridines. The synthesis typically involves a Suzuki coupling reaction to form a key biaryl linkage, followed by further transformations to construct the final tricyclic core of the tracer. The nitro group serves as a precursor for the introduction of the radioactive fluorine-18 isotope in the final step of the synthesis. The methyl group on the pyridine ring could potentially influence the binding affinity and selectivity of the resulting tracer for tau aggregates.

Biological Activity Profiling and Mechanistic Studies

The derivatives of this compound, particularly those where the nitro group is reduced to an amino group to form 2-bromo-4-methyl-5-aminopyridine, are precursors to a wide range of biologically active compounds. These derivatives have been investigated for their antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Properties and Efficacy against Bacterial Strains

Derivatives of 2-aminopyridine have shown promise as antimicrobial agents. The introduction of various substituents onto the aminopyridine scaffold can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

For instance, studies on 2-aminopyridine derivatives have demonstrated their efficacy against a range of bacterial strains. In one study, a series of 2-aminopyridine derivatives were synthesized and evaluated for their antibacterial activity. Compound 2c from this study exhibited the highest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL. mdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2c | Staphylococcus aureus | 0.039 |

| 2c | Bacillus subtilis | 0.039 |

Data sourced from a study on 2-aminopyridine derivatives. mdpi.com

The mechanism of action of these aminopyridine derivatives is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The specific substituents on the pyridine ring and the amino group play a crucial role in determining the potency and spectrum of antimicrobial activity.

Anticancer Activity, Apoptosis Induction, and Tumor Growth Inhibition

Derivatives of substituted pyridines and aminopyridines have been extensively investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.

Studies on 2-substituted benzothiazoles, which share structural similarities with substituted pyridines, have demonstrated significant anticancer effects in breast cancer cell lines. These compounds were found to inhibit cancer cell growth, reduce cell motility, disrupt the mitochondrial membrane potential, and induce cell cycle arrest, ultimately leading to apoptosis. nih.gov

In another study, amino acid conjugates of aminopyridine were synthesized and evaluated for their anticancer potential. tandfonline.com While specific data on apoptosis induction and tumor growth inhibition for derivatives of this compound were not detailed in the provided search results, the general anticancer properties of related aminopyridine structures suggest that derivatives of 2-bromo-4-methyl-5-aminopyridine could also exhibit such activities. The introduction of different functional groups would allow for the fine-tuning of their cytotoxic and apoptotic effects on various cancer cell lines.

Enzyme Inhibition Studies and Interactions with Biological Targets

Substituted pyridine and aminopyrimidine derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

For example, a study on 2-aminopyrimidine derivatives identified potent inhibitors of β-glucuronidase, an enzyme implicated in conditions such as colon cancer and urinary tract infections. One compound, 24 , showed significantly superior inhibitory activity compared to the standard inhibitor, with an IC₅₀ value of 2.8 µM. semanticscholar.org

| Compound | Enzyme | IC₅₀ (µM) |

| 24 | β-glucuronidase | 2.8 |

| D-saccharic acid 1,4-lactone (Standard) | β-glucuronidase | 45.75 |

Data sourced from a study on 2-aminopyrimidine derivatives. semanticscholar.org

Furthermore, pyridothienopyrimidine derivatives have been shown to be potent dual inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. Compounds 4a and 4b from a synthesized series demonstrated significant inhibitory activity against these enzymes in Escherichia coli. nih.gov

| Compound | Enzyme | IC₅₀ (µM) |

| 4a | DNA gyrase | 3.44 |

| 4b | DNA gyrase | 5.77 |

| 4a | Topoisomerase IV | 14.46 |

| 4b | Topoisomerase IV | 14.89 |

Data sourced from a study on pyridothienopyrimidine derivatives. nih.gov

These studies underscore the potential of pyridine-based scaffolds, which can be derived from this compound, to serve as a foundation for the development of potent and selective enzyme inhibitors for various therapeutic targets. The specific nature of the substituents introduced onto the pyridine ring is critical for determining the inhibitory potency and selectivity of the resulting compounds.

Future Directions and Emerging Research Avenues in 2 Bromo 4 Methyl 5 Nitropyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of nitropyridine derivatives often involves harsh conditions and the use of hazardous reagents, leading to challenges in safety and waste management. google.com Future research is intensely focused on developing greener, more efficient synthetic protocols. Key areas of investigation include:

Minimizing By-products: Research aims to improve reaction selectivity to reduce the formation of isomers and di-substituted by-products, which complicate purification and lower yields. google.com

Alternative Reagents: The exploration of milder and more sustainable brominating and nitrating agents is a priority to move away from corrosive substances like phosphorus oxybromide. chemicalbook.com

Solvent Selection: A shift towards greener solvents or even solvent-free reaction conditions is being investigated to minimize the environmental impact of the synthesis process. researchgate.net

Energy Efficiency: Developing synthetic routes that proceed at lower temperatures and pressures will contribute to a more sustainable and cost-effective manufacturing process.

| Research Focus | Potential Methodologies | Expected Outcome |

| Route Optimization | High-throughput screening of reaction conditions | Increased yield, reduced reaction time |

| Green Chemistry | Use of aqueous media, recyclable catalysts | Lower environmental footprint, improved safety |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product | Reduced chemical waste, lower material costs |

Exploration of Stereoselective Transformations and Chiral Derivatization

The introduction of chirality into molecules is fundamental for applications in medicine and materials science. For 2-Bromo-4-methyl-5-nitropyridine, which is itself achiral, future research will likely focus on stereoselective reactions at or adjacent to the pyridine (B92270) core. While direct research on this specific compound is nascent, principles from broader synthetic chemistry can be applied.

Asymmetric Catalysis: The use of chiral catalysts could enable the enantioselective functionalization of the pyridine ring or its derivatives.

Chiral Auxiliaries: Attaching a chiral auxiliary to a derivative of this compound could direct subsequent reactions to produce a single stereoisomer before the auxiliary is removed.

Substrate-Controlled Diastereoselectivity: For derivatives with existing stereocenters, research can explore how these centers influence the stereochemical outcome of further transformations, a strategy used in the synthesis of complex natural products. researchgate.net

| Research Avenue | Potential Methodologies | Target Application |

| Asymmetric Synthesis | Chiral metal catalysts, organocatalysis | Production of enantiomerically pure drug intermediates |

| Chiral Derivatization | Reaction with chiral building blocks | Development of chiral ligands and materials |

| Diastereoselective Reactions | Substrate-controlled synthesis | Synthesis of complex molecules with multiple stereocenters |

Advanced Applications in Targeted Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable scaffold for creating novel therapeutics. Emerging research is focused on using this compound as a starting point for molecules that can interact with specific biological targets.

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors used in oncology. The functional groups on this compound allow for the systematic addition of different chemical moieties to optimize binding to the ATP pocket of target kinases.

Building Block for CNS-Active Agents: Pyridine derivatives are known to cross the blood-brain barrier, making them suitable candidates for drugs targeting the central nervous system. patsnap.com The compound can be used to synthesize libraries of molecules for screening against neurological targets.

Probes for Bromodomains: Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers and important targets in cancer. nih.gov The development of novel, selective inhibitors is a major goal, and this pyridine derivative provides a key starting material for creating such complex heterocyclic structures. nih.gov

| Therapeutic Area | Target Class | Rationale for Use |

| Oncology | Protein Kinases, Bromodomains (e.g., BRD4) | Versatile scaffold for building libraries of potent and selective inhibitors. nih.gov |

| Neurological Diseases | GPCRs, Ion Channels | Precursor for compounds with potential to treat conditions like dementia and osteoporosis. patsnap.com |

| Infectious Diseases | Viral/Bacterial Enzymes | Core structure for developing novel anti-infective agents. |

Integration with Flow Chemistry and Continuous Manufacturing Processes

The integration of flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. Nitration reactions, in particular, are often highly exothermic and benefit significantly from the precise control offered by flow reactors.

A patented method for a related compound, 2-bromo-4-amino-5-methylpyridine, highlights the advantages of this approach. patsnap.com By conducting the initial nitration step in a microreactor, the process achieves superior temperature control, leading to improved reaction safety and higher product yields compared to traditional batch methods. patsnap.com Future research will aim to optimize and apply this technology directly to the synthesis of this compound.

Enhanced Safety: Continuous flow reactors minimize the volume of hazardous reaction mixture at any given time, significantly reducing the risks associated with exothermic processes or unstable intermediates.

Improved Yield and Purity: Precise control over reaction parameters like temperature, pressure, and residence time allows for the fine-tuning of the reaction to maximize yield and minimize the formation of impurities. patsnap.com

Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processing, involving longer run times or parallel reactors rather than larger, more hazardous vessels.

| Process Parameter | Advantage in Flow Chemistry | Impact |

| Heat Transfer | High surface-area-to-volume ratio | Excellent temperature control, prevents thermal runaways |

| Mixing | Efficient and rapid mixing | Increased reaction rates, improved product consistency |

| Automation | Computer-controlled pumps and valves | High reproducibility, potential for unattended operation |

Design of Novel Catalytic Systems for Enhanced Functionalization

The bromine atom in this compound is a versatile handle for introducing molecular complexity through cross-coupling reactions. The development of new and improved catalytic systems is crucial for unlocking the full synthetic potential of this building block.

Next-Generation Palladium Catalysts: While palladium catalysts like Pd(PPh₃)₄ are effective for Suzuki reactions, research is ongoing to develop catalysts that are more active (requiring lower loadings), more stable, and tolerant of a wider range of functional groups. researchgate.netmdpi.com

Earth-Abundant Metal Catalysis: To improve sustainability and reduce costs, researchers are exploring the use of catalysts based on earth-abundant metals like iron, copper, and nickel as alternatives to precious metals like palladium.

Photoredox Catalysis: Light-mediated catalysis offers novel reaction pathways that can operate under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. This could open up new avenues for functionalizing the pyridine ring.

| Catalysis Type | Research Goal | Potential Transformation |

| Palladium-Catalyzed Cross-Coupling | Develop more active and robust catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions. researchgate.netmdpi.com |

| Earth-Abundant Metal Catalysis | Replace precious metals for greener synthesis | C-C and C-N bond formation |

| Photoredox Catalysis | Enable novel, light-driven reactions | Radical-based functionalization, C-H activation |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) should show distinct peaks for the methyl group (~δ 2.5 ppm), aromatic protons (δ 8.5–9.0 ppm), and nitro/bromo substituents. ¹³C NMR confirms ring carbon environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 217.02 (C₆H₅BrN₂O₂) .

- X-ray Crystallography: Single-crystal analysis using SHELX software resolves bond lengths and angles, confirming regiochemistry and steric effects .

- Melting Point Analysis: Compare observed mp (e.g., 137–141°C) with literature values to assess purity .

What computational approaches (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) accurately predicts:

- Electron density distribution, highlighting electrophilic sites (nitro group) and nucleophilic regions (bromine atom).

- Reaction pathways for substitutions, such as Suzuki couplings, by calculating activation energies and transition states.

- Solvent effects using implicit models (e.g., PCM) to simulate polar aprotic environments .

How can discrepancies in reported physical properties (e.g., melting points) of this compound be resolved through experimental validation?

Advanced Research Question

- Differential Scanning Calorimetry (DSC): Measure thermal transitions under inert atmospheres to avoid decomposition.

- Cross-Referencing: Compare data from peer-reviewed sources (e.g., mp 137–141°C in Kanto Reagents vs. supplier-specific values).

- Recrystallization Trials: Reproduce purification methods (e.g., ethanol/water) to isolate pure crystals and validate mp .

What safety protocols are critical when handling this compound, especially regarding its thermal decomposition and toxicity?

Basic Research Question

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Thermal Stability: Avoid temperatures >150°C to prevent decomposition into toxic gases (e.g., NOₓ, HBr).

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

What are the key considerations in designing substitution reactions involving the bromine and nitro groups of this compound to synthesize derivatives?

Advanced Research Question

- Bromine Reactivity: Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize ligand choice (e.g., SPhos) to enhance selectivity.

- Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) yields amino intermediates for further functionalization.

- Steric Effects: The 4-methyl group hinders electrophilic attacks at adjacent positions, directing substitutions to the 2- and 6-positions .

How does the steric and electronic environment of the pyridine ring influence the regioselectivity of reactions involving this compound?

Advanced Research Question

- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring for nucleophilic substitution at the bromine site.

- Steric Hindrance: The 4-methyl group impedes reactions at the 3-position, favoring meta/para substitutions. DFT calculations show increased charge density at the 2- and 6-positions, guiding regioselectivity in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.